DC44SMe
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Overview
Description
DC44SMe is a phosphate prodrug of the cytotoxic DNA alkylator DC44. It is primarily used in the synthesis of antibody-drug conjugates (ADC) for targeted cancer treatment. The compound exhibits potent cytotoxicity against various cancer cell lines, including Ramos, Namalwa, and HL60/s cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
DC44SMe is synthesized through a series of chemical reactions involving the parent compound DC44The reaction conditions often include the use of organic solvents and specific catalysts to facilitate the phosphorylation process .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistent quality of the final product, which is essential for its use in pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
DC44SMe undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed in substitution reactions
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
DC44SMe has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical research.
Biology: Employed in studies involving DNA alkylation and cellular responses to DNA damage.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Applied in the production of pharmaceuticals and chemical intermediates
Mechanism of Action
DC44SMe exerts its effects through the alkylation of DNA, leading to the formation of DNA adducts that interfere with DNA replication and transcription. This results in the induction of apoptosis in cancer cells. The compound targets specific molecular pathways involved in DNA damage response and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
DC44: The parent compound of DC44SMe, also a DNA alkylator.
Auristatin: Another cytotoxic agent used in ADCs.
Calicheamicins: Potent DNA-damaging agents used in targeted cancer therapies
Uniqueness
This compound is unique due to its phosphate prodrug form, which enhances its solubility and stability, making it more suitable for use in antibody-drug conjugates. This property distinguishes it from other similar compounds and contributes to its effectiveness in targeted cancer treatment .
Properties
Molecular Formula |
C38H37ClN5O7PS2 |
---|---|
Molecular Weight |
806.3 g/mol |
IUPAC Name |
[(1S)-1-(chloromethyl)-3-[5-[[5-[[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]-1H-indole-2-carbonyl]amino]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] dihydrogen phosphate |
InChI |
InChI=1S/C38H37ClN5O7PS2/c1-38(2,54-53-3)13-12-34(45)40-24-8-10-28-21(14-24)16-30(42-28)36(46)41-25-9-11-29-22(15-25)17-31(43-29)37(47)44-20-23(19-39)35-27-7-5-4-6-26(27)33(18-32(35)44)51-52(48,49)50/h4-11,14-18,23,42-43H,12-13,19-20H2,1-3H3,(H,40,45)(H,41,46)(H2,48,49,50)/t23-/m1/s1 |
InChI Key |
GUGCTFDJMBFTSB-HSZRJFAPSA-N |
Isomeric SMILES |
CC(C)(CCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5C[C@H](C6=C5C=C(C7=CC=CC=C76)OP(=O)(O)O)CCl)SSC |
Canonical SMILES |
CC(C)(CCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC(C6=C5C=C(C7=CC=CC=C76)OP(=O)(O)O)CCl)SSC |
Origin of Product |
United States |
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